
5-(4-chlorophenyl)-2-methyl-N-(2-phenylethyl)furan-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-chlorophenyl)-2-methyl-N-(2-phenylethyl)furan-3-carboxamide (5-CPMPEF) is a synthetic compound that has been studied for its potential applications in the field of scientific research. 5-CPMPEF has been found to possess a variety of biochemical and physiological effects that can be used to study a range of physiological processes.
Mecanismo De Acción
Target of Action
The primary target of 5-(4-chlorophenyl)-2-methyl-N-(2-phenylethyl)furan-3-carboxamide is tyrosinase , an enzyme that plays a key role in the production of melanin . The compound also exhibits antioxidant and antibacterial activities .
Mode of Action
The compound interacts with tyrosinase, inhibiting its activity. This results in a decrease in melanin production, which can have various effects depending on the context . The compound’s antioxidant activity suggests it may also interact with reactive oxygen species, neutralizing them and preventing oxidative damage .
Biochemical Pathways
The inhibition of tyrosinase affects the melanogenesis pathway, reducing the production of melanin .
Result of Action
The inhibition of tyrosinase by 5-(4-chlorophenyl)-2-methyl-N-(2-phenylethyl)furan-3-carboxamide can result in a decrease in melanin production. This can have various effects, such as lightening of the skin or hair, or treatment of hyperpigmentation disorders . The compound’s antioxidant activity can help protect cells from oxidative damage . Its antibacterial activity can inhibit the growth of certain bacteria .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-(4-chlorophenyl)-2-methyl-N-(2-phenylethyl)furan-3-carboxamide in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and its synthesis method is relatively straightforward. In addition, 5-(4-chlorophenyl)-2-methyl-N-(2-phenylethyl)furan-3-carboxamide has been found to possess a variety of biochemical and physiological effects, making it a useful tool for studying a range of physiological processes. However, there are some limitations to the use of 5-(4-chlorophenyl)-2-methyl-N-(2-phenylethyl)furan-3-carboxamide in laboratory experiments. It is a relatively unstable compound, and its effects can vary depending on the concentration used. In addition, it is not approved for use in humans, and so its safety profile is not fully known.
Direcciones Futuras
The potential applications of 5-(4-chlorophenyl)-2-methyl-N-(2-phenylethyl)furan-3-carboxamide are still being explored. Future research could focus on further elucidating the mechanism of action of 5-(4-chlorophenyl)-2-methyl-N-(2-phenylethyl)furan-3-carboxamide, and exploring its potential therapeutic applications. In addition, further research could be conducted to investigate the potential toxicity of 5-(4-chlorophenyl)-2-methyl-N-(2-phenylethyl)furan-3-carboxamide, and to develop more efficient synthesis methods. Finally, research could also be conducted to explore the potential synergistic effects of combining 5-(4-chlorophenyl)-2-methyl-N-(2-phenylethyl)furan-3-carboxamide with other compounds.
Métodos De Síntesis
5-(4-chlorophenyl)-2-methyl-N-(2-phenylethyl)furan-3-carboxamide can be synthesized using a number of different methods. The most common method involves the reaction of 4-chlorophenylacetonitrile with 2-methyl-N-(2-phenylethyl)furan-3-carboxamide in the presence of an acid catalyst. This reaction results in the formation of 5-(4-chlorophenyl)-2-methyl-N-(2-phenylethyl)furan-3-carboxamide. Other methods have also been developed, including the use of a palladium-catalyzed Heck reaction, and the use of a copper-catalyzed Sonogashira coupling reaction.
Aplicaciones Científicas De Investigación
5-(4-chlorophenyl)-2-methyl-N-(2-phenylethyl)furan-3-carboxamide has been studied for its potential applications in the field of scientific research. It has been found to possess a variety of biochemical and physiological effects that can be used to study a range of physiological processes. For example, 5-(4-chlorophenyl)-2-methyl-N-(2-phenylethyl)furan-3-carboxamide has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. In addition, 5-(4-chlorophenyl)-2-methyl-N-(2-phenylethyl)furan-3-carboxamide has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties, making it a potential therapeutic agent for the treatment of a variety of diseases and disorders.
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-2-methyl-N-(2-phenylethyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO2/c1-14-18(13-19(24-14)16-7-9-17(21)10-8-16)20(23)22-12-11-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MULMYWDQAFRKPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-2-methyl-N-(2-phenylethyl)furan-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(3-chlorophenyl)piperazin-1-yl]-2-[(5-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethan-1-one](/img/structure/B6420924.png)
![2-{[4-(3-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6420930.png)
![2-{[3-cyano-6-(furan-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B6420934.png)
![1-(2-hydroxyethyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B6420943.png)
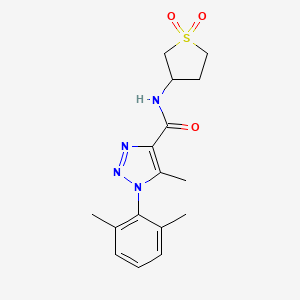
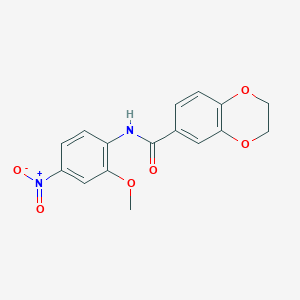
![methyl 2-[3-(5-phenylfuran-2-yl)propanamido]benzoate](/img/structure/B6420968.png)
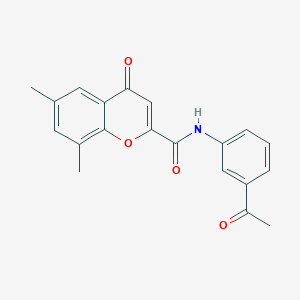
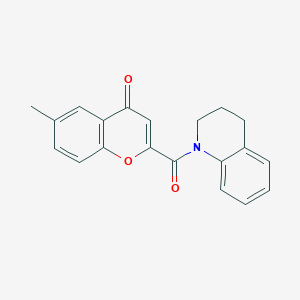
![N-(4-methoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide](/img/structure/B6420986.png)
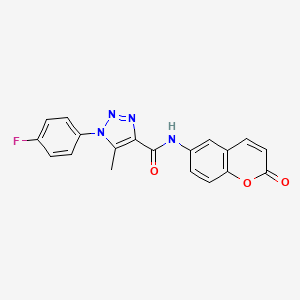
![4-(3-{3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}benzenesulfonyl)morpholine](/img/structure/B6420991.png)

![2-cyclopropaneamido-N-(2-ethoxyphenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide](/img/structure/B6421012.png)